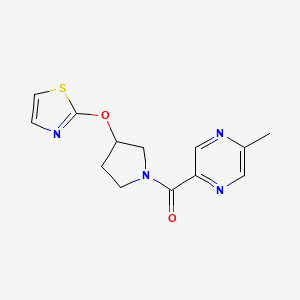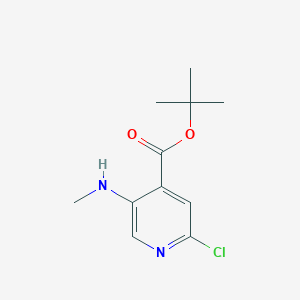
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, also known as BCMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the compound's ability to inhibit enzymes involved in these processes. Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good metabolic stability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate in lab experiments is its high potency and selectivity against specific enzymes. This allows for the development of more effective and specific drugs targeting these enzymes. However, one limitation of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is its potential toxicity, which must be carefully considered when developing drugs based on this compound.
Future Directions
There are several potential future directions for research on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. One area of interest is the development of novel drugs targeting enzymes involved in diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of agrochemicals based on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, which could lead to more effective and sustainable crop protection. Additionally, further research on the toxicity and safety of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is needed to fully understand its potential applications.
Synthesis Methods
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxylic acid with tert-butyl chloroformate and methylamine. The resulting product is then purified through column chromatography to obtain pure Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. This synthesis method has been optimized to yield high purity and yield of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate.
Scientific Research Applications
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)7-5-9(12)14-6-8(7)13-4/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXEDQRRJYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)
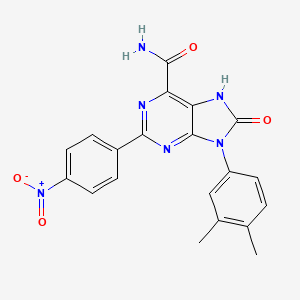
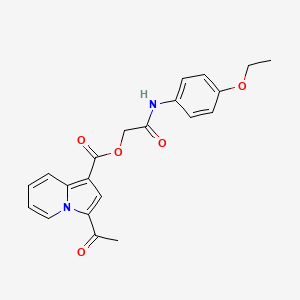
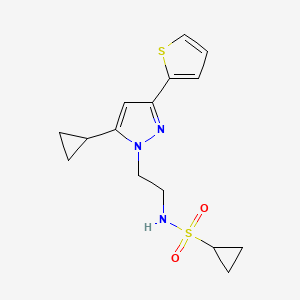
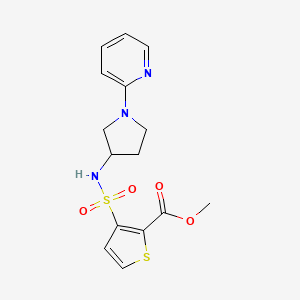
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
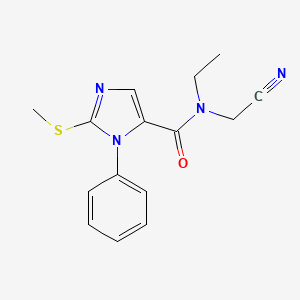
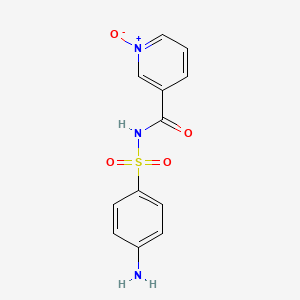
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

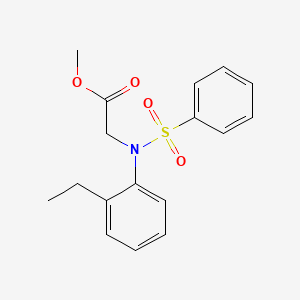
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
